molecular formula C14H13FN4O3 B11069911 8-(2-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(2-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11069911
M. Wt: 304.28 g/mol
InChI Key: IXYMGZCFOFDRJD-UHFFFAOYSA-N
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Description

8-(2-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of xanthine derivatives This compound is characterized by the presence of a fluorophenoxy group attached to the purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 2-fluorophenol with 1,3,7-trimethylxanthine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(2-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorophenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and various alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

8-(2-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-fluorophenoxy)methyl benzaldehyde
  • 2-[(4-bromo-2-fluorophenoxy)methyl]oxirane
  • 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine

Uniqueness

8-(2-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific fluorophenoxy substitution on the xanthine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H13FN4O3

Molecular Weight

304.28 g/mol

IUPAC Name

8-(2-fluorophenoxy)-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C14H13FN4O3/c1-17-10-11(18(2)14(21)19(3)12(10)20)16-13(17)22-9-7-5-4-6-8(9)15/h4-7H,1-3H3

InChI Key

IXYMGZCFOFDRJD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1OC3=CC=CC=C3F)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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